![molecular formula C8H12N2O B13034157 2-Pyridinemethanol, 6-[(methylamino)methyl]- CAS No. 139909-46-9](/img/structure/B13034157.png)
2-Pyridinemethanol, 6-[(methylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((methylamino)methyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((methylamino)methyl)pyridin-2-yl)methanol typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. The resulting intermediate, 2-methylamino-3-pyridinecarboxylic acid, is then reduced with lithium aluminium hydride to obtain the target product .
Industrial Production Methods
Industrial production methods for (6-((methylamino)methyl)pyridin-2-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-((methylamino)methyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-(methylamino)pyridine-3-carboxylic acid.
Reduction: The major product is 2-(methylamino)pyridine-3-methanol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(6-((methylamino)methyl)pyridin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-((methylamino)methyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)pyridine-3-methanol: Similar in structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanamine: Similar in structure but lacks the hydroxymethyl group.
Uniqueness
(6-((methylamino)methyl)pyridin-2-yl)methanol is unique due to the presence of both the methylamino and hydroxymethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
139909-46-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[6-(methylaminomethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-2-4-8(6-11)10-7/h2-4,9,11H,5-6H2,1H3 |
InChI Key |
IGSSODKLOIGZTG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


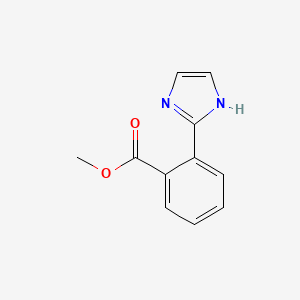
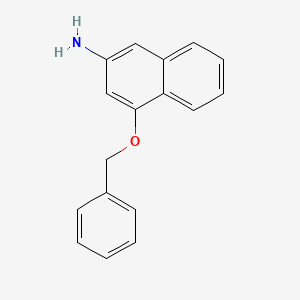
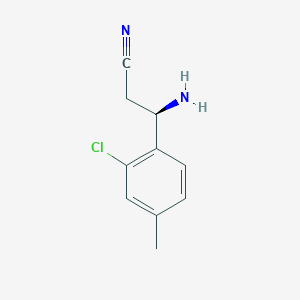
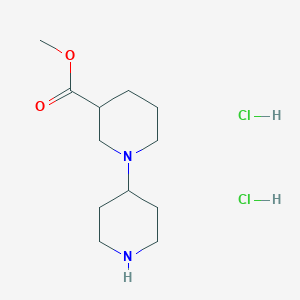
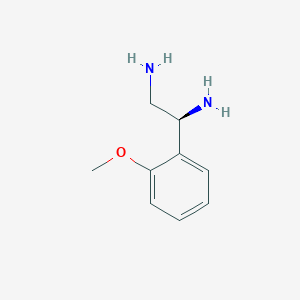
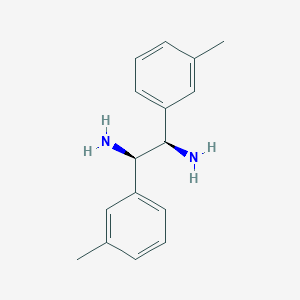
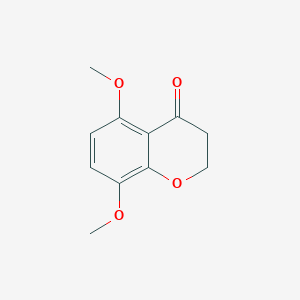
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
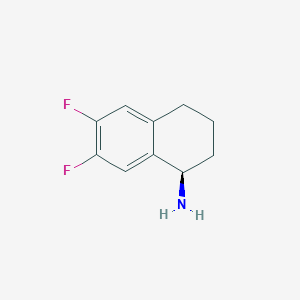
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)


